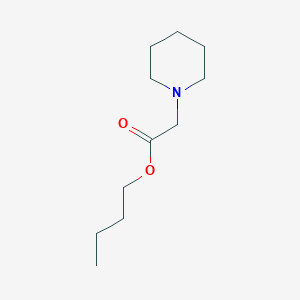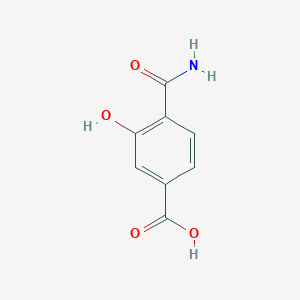![molecular formula C10H11NO3S B13989937 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid CAS No. 59851-11-5](/img/structure/B13989937.png)
5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid: is a heterocyclic compound that contains a thienoazocine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid typically involves the construction of the thienoazocine ring system followed by functionalization to introduce the carboxylic acid group. One common synthetic route includes:
Cyclization Reaction: Starting from a suitable precursor, such as a thienylamine, the cyclization reaction is carried out under acidic or basic conditions to form the thienoazocine ring.
Oxidation: The resulting intermediate is then oxidized to introduce the oxo group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heterocyclic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: : The compound and its derivatives could be investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: : In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds with similar structures include other thienoazocine derivatives, such as:
- 4,5,6,7,8,9-Hexahydrothieno(3,2-b)azocine
- 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxamide
- 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-methyl ester
Uniqueness: : The presence of the carboxylic acid group at the 3-position and the oxo group at the 5-position distinguishes 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid from its analogs. These functional groups can significantly influence the compound’s reactivity, solubility, and potential biological activity, making it unique among similar compounds.
Eigenschaften
CAS-Nummer |
59851-11-5 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
5-oxo-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-7-9(11-8)6(5-15-7)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
VEDIQIKJEHZIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)NC2=C(C1)SC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)



![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)


